molecular formula C7H10O2 B2816319 2,2-Dimethylpent-4-ynoic acid CAS No. 86101-48-6

2,2-Dimethylpent-4-ynoic acid

Cat. No.: B2816319
CAS No.: 86101-48-6
M. Wt: 126.155
InChI Key: PAIIPYZZHKTSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpent-4-ynoic acid is an organic compound with the molecular formula C7H10O2 It is a carboxylic acid with a unique structure characterized by a terminal alkyne group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2-Dimethylpent-4-ynoic acid involves the hydrolysis of ethyl 2,2-dimethylpent-4-ynoate. The ester is treated with potassium hydroxide in methanol at 40°C for several hours, followed by acidification to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including ester hydrolysis and purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Alcohols, amines, or other nucleophiles can react with the carboxylic acid group under acidic or basic conditions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Esters, amides, or other derivatives.

Scientific Research Applications

2,2-Dimethylpent-4-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to introduce alkyne functionality into molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpent-4-ynoic acid depends on the specific reactions it undergoes. In general, the alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds or undergo nucleophilic substitution. These interactions can affect molecular targets and pathways, leading to various chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpent-4-ynoic acid: Similar structure but with one less methyl group.

    2,2-Dimethylbut-3-ynoic acid: Similar structure but with a shorter carbon chain.

    2,2-Dimethylhex-4-ynoic acid: Similar structure but with a longer carbon chain.

Uniqueness

2,2-Dimethylpent-4-ynoic acid is unique due to its specific combination of a terminal alkyne group and two methyl groups on the second carbon atom. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2,2-dimethylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIPYZZHKTSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86101-48-6
Record name 2,2-dimethylpent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.